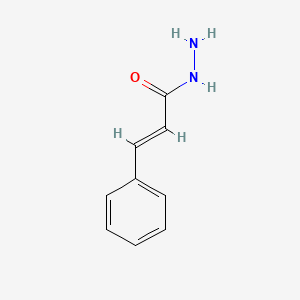

Cinnamic acid, hydrazide

Description

Research Significance and Context of Cinnamic acid Derivatives

Cinnamic acid and its derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. nih.govmdpi.combeilstein-journals.org These compounds are integral to plant metabolism and serve as precursors in the biosynthesis of various other important natural products. mdpi.com The chemical structure of cinnamic acid, featuring a phenyl ring, an α,β-unsaturated carboxylic acid, offers multiple sites for chemical modification, making it a valuable starting point for the synthesis of new bioactive agents. benthamdirect.com

The research into cinnamic acid derivatives is driven by the urgent need for new therapeutic agents to combat drug-resistant pathogens and chronic diseases. acs.org For instance, derivatives of cinnamic acid have been investigated for their potential in treating tuberculosis, malaria, and cardiovascular diseases. benthamdirect.com Their antioxidant properties are also of significant interest for their potential role in preventing and treating conditions related to oxidative stress. nih.govontosight.ai

Historical Perspectives on Cinnamic Acid Hydrazide Research

Early research on cinnamic acid hydrazide and its derivatives appears to have been significantly focused on their potential as antitubercular agents. A notable study published in 1964 investigated the antituberculosis activity of derivatives of cinnamic acid hydrazide, highlighting the early interest in this class of compounds for treating infectious diseases. nih.gov The synthesis of cinnamoyl hydrazides has also been a topic of interest for their utility as intermediates in the preparation of other chemical compounds and for their biological activities, including as tuberculostats. arkat-usa.org These early investigations laid the groundwork for the more extensive and diverse research into cinnamic acid hydrazides that is being conducted today.

Current Landscape of Academic Investigations into Cinnamic Acid Hydrazide

The current academic landscape reveals a continued and expanded interest in cinnamic acid hydrazide and its derivatives, with research spanning multiple therapeutic areas. A significant area of contemporary research remains the development of novel antitubercular agents, driven by the rise of multidrug-resistant tuberculosis. acs.orgnih.gov Modern studies focus on the design and synthesis of new trans-cinnamic acid hydrazide derivatives and their evaluation against Mycobacterium tuberculosis. nih.gov

Beyond its antitubercular potential, current research is actively exploring the anticancer properties of cinnamic acid hydrazides. arabjchem.orgnih.gov Researchers are designing and synthesizing novel hybrids of cinnamic acid hydrazides and evaluating their efficacy against various cancer cell lines. arabjchem.org These studies often delve into the molecular mechanisms of action, such as the induction of apoptosis and cell cycle arrest. arabjchem.orgnih.gov

Furthermore, the antimicrobial and antioxidant activities of cinnamic acid hydrazides continue to be a focus of investigation. nih.govontosight.ai Scientists are synthesizing and evaluating new derivatives for their broad-spectrum antimicrobial activity against various bacteria and fungi. nih.govasianpubs.org The antioxidant properties of these compounds are also being studied for their potential therapeutic applications. ontosight.ai The synthesis of these compounds is also an active area of research, with scientists developing more efficient and milder methods for their preparation. arkat-usa.orgresearchgate.net

Detailed Research Findings

Recent academic studies have yielded significant findings on the biological activities of various cinnamic acid hydrazide derivatives.

Antimycobacterial Activity

A number of studies have highlighted the potent antimycobacterial effects of cinnamic acid hydrazides.

| Compound/Derivative | Target Organism | Key Findings | Reference |

| Thioester, amide, hydrazide, and triazolophthalazine derivatives of 4-alkoxy cinnamic acid | Mycobacterium tuberculosis H37Rv and INH-resistant strains | Many compounds showed submicromolar minimum inhibitory concentrations (MICs). A 4-isopentenyloxycinnamyl triazolophthalazine derivative was 100–1800 times more active than isoniazid (B1672263) (INH) against INH-resistant strains and does not inhibit mycolic acid biosynthesis. | acs.orgnih.gov |

| trans-Cinnamic acid hydrazide derivatives | Mycobacterium tuberculosis | Compounds 5a-d and 6c exhibited MIC values between 3.12 and 12.5 µg/mL, indicating potential as lead compounds against multi-drug resistant tuberculosis. | nih.gov |

| Novel hybrids of cinnamic acid and thiocarbohydrazones | Mycobacterium tuberculosis (Mtb) | Compound 3 demonstrated strong anti-Mtb activity, reducing bacilli survival by over 90% in three treated Mtb isolates, outperforming isoniazid and rifampicin (B610482) in this aspect. | arabjchem.orgresearchgate.net |

Anticancer Activity

The potential of cinnamic acid hydrazides as anticancer agents is another significant area of research.

| Compound/Derivative | Cell Line(s) | Key Findings | Reference |

| Novel hybrids of cinnamic acid and thiocarbohydrazones | A549 (lung carcinoma), HepG-2 (liver carcinoma), HaCaT (keratinocyte) | Compounds 2a and 3b were potent inducers of apoptosis in A549 cells, activating the intrinsic caspase pathway and causing cell cycle arrest at the G0/G1 phase. Compound 3b also induced mitochondrial superoxide (B77818) anion production. | arabjchem.orgresearchgate.net |

| N-cinnamoyl-N'-(substituted)acryloyl hydrazide derivatives | A549, PC-3 (prostate cancer), HepG2 | Compound I23 showed the best antiproliferative activity with IC50 values ranging from 3.36 to 5.99 μM and promoted tubulin protofilament assembly, leading to G2/M phase cell cycle arrest in HepG2 cells. | nih.gov |

| N-(N-Pyrimidin-2-ylbenzenesulphamoyl)imidazolone | HepG2 | Displayed potent cytotoxic activity with an IC50 of 4.23 μM and demonstrated potential inhibitory activity against EGFR. | acs.org |

Antimicrobial and Antioxidant Activities

The broader antimicrobial and antioxidant properties of cinnamic acid hydrazides are also well-documented.

| Compound/Derivative | Activity | Key Findings | Reference |

| Cinnamic acid, hydrazide | Antimicrobial, Antioxidant | Exhibits antibacterial and antifungal activities. Possesses antioxidant properties. | ontosight.ai |

| Cinnamic acid derivatives (including hydrazides) | Antimicrobial, Antioxidant | Reported to have antibacterial, antiviral, and antifungal properties. Many derivatives, especially those with a phenolic hydroxyl group, are potent antioxidants. | nih.govresearchgate.net |

| N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide (KAD-7) | Antioxidant | Showed scavenging activity and ferric-reducing antioxidant power that increased with concentration, comparable to the standard quercetin. | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

3-phenylprop-2-enehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-7H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWDGUWQZYXGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294768 | |

| Record name | 3-Phenyl-2-propenoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3538-69-0 | |

| Record name | 3-Phenyl-2-propenoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3538-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-propenoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cinnamic Acid Hydrazide and Its Derivatives

Classical Synthesis Approaches

Traditional methods for synthesizing cinnamic acid hydrazide often involve direct reactions of cinnamic acid or its ester derivatives with a hydrazine (B178648) source. These approaches are foundational in organic synthesis but can present specific challenges, particularly with α,β-unsaturated systems like cinnamates.

Hydrazinolysis of Esters for Hydrazide Formation

The reaction of an ester with hydrazine, known as hydrazinolysis, is a standard and widely used method for the preparation of carboxylic acid hydrazides. nih.gov In this reaction, the ester of cinnamic acid (such as methyl or ethyl cinnamate) is treated with hydrazine hydrate (B1144303), typically in an alcoholic solvent. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group and the formation of the corresponding hydrazide.

However, this classical route is problematic when applied to α,β-unsaturated esters like cinnamates. nih.govorganic-chemistry.org The primary issue is a competing side reaction, the Michael-type addition, where the hydrazine molecule adds to the β-carbon of the unsaturated system. organic-chemistry.org This subsequent intramolecular cyclization leads to the formation of pyrazolidinones as the main product, significantly reducing the yield of the desired cinnamic acid hydrazide. nih.govorganic-chemistry.org Due to this limitation, alternative methods are often preferred for the efficient synthesis of cinnamoyl hydrazides. organic-chemistry.org

Direct Reaction of Cinnamic Acid with Hydrazine Hydrate

To circumvent the issues associated with ester hydrazinolysis, methods involving the direct condensation of cinnamic acid with hydrazine hydrate have been developed. This approach requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by hydrazine. A common method involves the use of coupling agents. For instance, cinnamic acid can be reacted with 60% hydrazine hydrate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) under basic conditions to yield cinnamohydrazide. arkat-usa.org These coupling agents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by hydrazine to form the amide bond of the hydrazide.

It is important to note that the reaction between cinnamic acid and hydrazine hydrate can lead to different products under specific catalytic conditions. For example, when heated in the presence of catalysts like Raney nickel or in-situ generated nickel nanoparticles, hydrazine hydrate acts as a reducing agent, hydrogenating the carbon-carbon double bond of cinnamic acid to produce hydrocinnamic acid. researchgate.netmdpi.com

Advanced Synthetic Strategies

One-Pot Conversion Techniques via Intermediate Precursors

One-pot syntheses are highly efficient as they reduce the need for isolating and purifying intermediates, saving time and resources. An effective one-pot procedure for converting cinnamic acids into their hydrazides involves the use of N-acylbenzotriazoles as intermediate precursors. organic-chemistry.org

In this method, the cinnamic acid is first activated by reacting it with a reagent like 1-(methylsulfonyl)benzotriazole in the presence of a base such as triethylamine. This forms an N-cinnamoylbenzotriazole intermediate in situ. Without isolation, this highly reactive intermediate is then treated directly with hydrazine hydrate. The hydrazinolysis of the N-acylbenzotriazole proceeds smoothly under mild conditions to afford the desired cinnamoyl hydrazide in good to excellent yields. organic-chemistry.org This strategy successfully avoids the Michael addition side reaction encountered with ester hydrazinolysis. organic-chemistry.org The versatility of this method has been demonstrated with various substituted cinnamic acids, as detailed in the table below. organic-chemistry.org

| Entry | Substituent on Cinnamic Acid (R) | Intermediate Yield (%) | Final Hydrazide Yield (%) | One-Pot Yield (%) |

|---|---|---|---|---|

| 1 | H | 90 | 92 | 85 |

| 2 | 4-CH3 | 86 | 89 | 84 |

| 3 | 4-OCH3 | 90 | 87 | 81 |

| 4 | 4-Cl | 89 | 91 | 83 |

Continuous Flow and Mechanochemistry Applications in Hydrazide Synthesis

Continuous flow chemistry and mechanochemistry represent cutting-edge, sustainable approaches to chemical synthesis. Continuous flow offers a scalable and safe method for producing acid hydrazides. mdpi.com In a typical setup, a solution of a carboxylic acid and a solution of hydrazine hydrate are pumped through separate channels into a heated reactor where they mix and react. mdpi.com This technique allows for precise control over reaction parameters and significantly reduces reaction times, with residence times often between 13-25 minutes. mdpi.com While not specifically detailed for cinnamic acid, this methodology has been successfully applied to a variety of aromatic, heteroaromatic, and aliphatic acids, demonstrating its potential for the large-scale production of hydrazides with high efficiency. mdpi.com

Mechanochemistry, particularly reactive extrusion, offers a solvent-free or highly solvent-minimized alternative for synthesis. nih.govorganic-chemistry.org Twin-screw extrusion (TSE) is a scalable technology that can translate batch-mode mechanochemical reactions into a continuous flow process. organic-chemistry.orgrsc.org This technique has been identified as an enabling technology for organic synthesis, including the formation of hydrazides and hydrazones, and is gaining traction as a sustainable industrial method. nih.govorganic-chemistry.org

Transition-Metal Catalysis in Cinnamoyl Acylation Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations with high efficiency and selectivity. semanticscholar.org Catalysts based on metals like palladium, copper, and rhodium are widely employed for the formation of carbon-nitrogen bonds, which is the key step in amide and hydrazide synthesis. frontiersin.org

However, the specific application of transition-metal catalysis for the direct acylation of hydrazine with cinnamic acid to form cinnamic acid hydrazide is not extensively documented in current literature. While these catalysts are proficient in facilitating complex molecular constructions, including the synthesis of various nitrogen-containing heterocycles from hydrazine derivatives, their use in this specific, direct synthesis appears to be a less explored area. nih.govorganic-chemistry.org The development of such catalytic systems could offer future pathways for this transformation under even milder conditions or with enhanced substrate scope.

Derivatization Strategies of Cinnamic Acid Hydrazide

Cinnamic acid hydrazide serves as a versatile scaffold in medicinal chemistry, amenable to a variety of derivatization strategies to generate novel compounds with diverse pharmacological potential. These strategies primarily focus on modifying the hydrazide moiety to introduce new functionalities and create hybrid molecules, thereby exploring a wider chemical space and structure-activity relationships.

A significant class of cinnamic acid hydrazide derivatives is the N-cinnamoyl-N'-(substituted)acryloyl hydrazide analogues. The synthesis of these compounds is typically achieved through a two-step process. The initial step involves the reaction of cinnamic acid with hydrazine hydrate to form the key intermediate, cinnamohydrazide. nih.gov This is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) under basic conditions. nih.gov

In the subsequent step, the newly formed cinnamohydrazide is reacted with a corresponding substituted acrylic acid analogue, again in the presence of coupling agents like EDCI and HOBt, to yield the final N-cinnamoyl-N'-(substituted)acryloyl hydrazide derivatives. nih.gov This method allows for the introduction of a wide array of substituents on the acryloyl moiety, leading to a library of analogues. For instance, a series of these derivatives were synthesized and investigated for their potential as microtubule-binding agents in cancer therapy. nih.gov Another study focused on the design of analogues containing pyridinium moieties to act as inhibitors of the FtsZ protein in bacteria, demonstrating the versatility of this synthetic approach. nih.govacs.org

| Compound ID | Substitution on Acryloyl Moiety | Key Research Finding |

| I23 | Not specified in abstract | Exhibited the best antiproliferative activity against three cancer cell lines (A549, PC-3, and HepG2) with IC50 values from 3.36 to 5.99 μM. nih.gov |

| A7 | Pyridinium moiety | Showed excellent anti-Xoo activity (EC50 = 0.99 mg L-1) and acted as an XooFtsZ inhibitor. nih.gov |

The synthesis of trans-cinnamic acid hydrazide derivatives often starts from commercially available trans-cinnamic acid. researchgate.net One efficient method for their preparation is a one-pot synthesis that involves the conversion of cinnamic acids into their corresponding hydrazides via an intermediate N-acylbenzotriazole. researchgate.net This approach is noted for its good to excellent yields under mild reaction conditions. researchgate.net

Further derivatization can be achieved through various reactions. For example, conjugation of amino groups, Schiff's bases, and thiadiazole moieties to the cinnamic acid nucleus has been explored to discover new molecules with potential biological activities. researchgate.net These modifications aim to enhance the pharmacological profile of the parent compound. Research in this area has led to the synthesis of derivatives evaluated for antituberculosis and other antimicrobial activities. acs.orgscience.gov

| Derivative Type | Synthetic Approach | Key Feature |

| Amino cinnamic acid hydrazides | Reaction with different hydrazines in acetonitrile. researchgate.net | Introduction of an amino group to the hydrazide moiety. |

| Cinnamic acid triazoles | Further cyclization reactions of hydrazide derivatives. researchgate.net | Formation of a triazole ring system. |

| Thioester/Amide derivatives | Reaction of 4-alkoxy cinnamic acid with corresponding reagents. acs.org | Modification of the carboxylic acid group. |

Molecular hybridization is a prominent strategy that involves combining the cinnamic acid hydrazide scaffold with other pharmacologically active chemical entities to create a single molecule with potentially synergistic or multi-target activities. mdpi.commdpi.com This approach aims to improve the therapeutic properties and pharmacokinetic profiles compared to the individual components. mdpi.com

One example involves the synthesis of hybrid molecules containing both cinnamic acid and 2-quinolinone derivatives. mdpi.com The synthesis was achieved by reacting cinnamic acid derivatives with 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one. mdpi.com Another strategy involves the synthesis of N-(α-benzamido cinnamoyl) piperonal hydrazones, where the cinnamic acid hydrazide is linked to a piperonal moiety. benthamscience.com These hybrid compounds have been evaluated for a range of biological activities, underscoring the potential of this design strategy in developing novel therapeutic agents. mdpi.commdpi.com

| Hybrid Compound Type | Incorporated Moiety | Synthetic Strategy |

| Cinnamic acid-2-quinolinone hybrids | 2-Quinolinone | Reaction of cinnamic acid derivatives with an amino-quinolinone precursor. mdpi.com |

| Cinnamic acid-paracetamol hybrids | Paracetamol | Esterification or amidation reactions between cinnamic acid and paracetamol. mdpi.com |

| Cinnamic acid-coumarin hybrids | 4-/7-hydroxycoumarin | Combining cinnamic acid with hydroxycoumarin derivatives. mdpi.com |

| N-(α-benzamido cinnamoyl) piperonal hydrazones | Piperonal | Nucleophilic addition of piperonal to an acrylohydrazide intermediate. benthamscience.com |

Mechanistic Studies on Biological Activities of Cinnamic Acid Hydrazide Derivatives

Antimicrobial Activity Mechanisms

Cinnamic acid hydrazide and its derivatives have emerged as a significant class of compounds with a broad spectrum of antimicrobial activities. Their mechanisms of action are multifaceted, targeting various essential cellular processes in bacteria, fungi, and mycobacteria. These mechanisms often involve the disruption of cellular structures, inhibition of critical enzymes, and interference with fundamental biosynthetic pathways.

Antibacterial Action against Gram-Positive and Gram-Negative Strains

The antibacterial efficacy of cinnamic acid derivatives is attributed to several mechanisms, including the disruption of the bacterial cell membrane and the inhibition of key cellular processes. Research has shown that these compounds can compromise the integrity of the bacterial cell wall, leading to the leakage of intracellular components and ultimately cell death. mdpi.com For instance, certain derivatives have been observed to disrupt the outer membrane of Gram-negative bacteria. mdpi.com

Furthermore, some cinnamic acid derivatives have been found to interfere with bacterial DNA, potentially inhibiting essential biochemical processes related to nucleic acids. mdpi.com Another proposed mechanism of action involves the inhibition of the FtsZ protein, a crucial component of the bacterial cell division machinery. nih.govepa.gov Inhibition of FtsZ disrupts the formation of the Z-ring, which is necessary for cytokinesis, leading to filamentation and eventual lysis of the bacterial cells. nih.gov Molecular docking studies have also suggested that certain cinnamide derivatives may target the enzyme FABH in Staphylococcus aureus, an essential enzyme in bacterial fatty acid synthesis. mdpi.com

Antifungal Efficacy against Fungal Pathogens

The antifungal activity of cinnamic acid hydrazide derivatives is often linked to their ability to interfere with the fungal cell membrane and specific metabolic pathways. One of the primary mechanisms involves the direct interaction with ergosterol, a vital component of the fungal plasma membrane. mdpi.comresearchgate.net This interaction disrupts the membrane's structure and function, leading to increased permeability and cell death.

Additionally, certain cinnamic acid derivatives have been shown to inhibit enzymes that are unique to fungi and essential for their survival. One such target is benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme involved in the detoxification of aromatic compounds. mdpi.comnih.govresearchgate.netnih.gov By inhibiting CYP53, these derivatives disrupt a key metabolic pathway, leading to the accumulation of toxic intermediates and subsequent fungal growth inhibition. nih.govresearchgate.netnih.gov Some studies also suggest that these compounds can disrupt the function of the nucleus and mitochondria, leading to the accumulation of reactive oxygen species and further cell damage. nih.gov Molecular docking simulations have pointed to other potential targets, such as the histone deacetylases caHOS2 and caRPD3 in Candida albicans. mdpi.com

Anticancer Activity Mechanisms

In the realm of oncology, cinnamic acid hydrazide derivatives have been investigated for their potential as anticancer agents. Their mechanism of action primarily revolves around the disruption of the cellular cytoskeleton and the modulation of the cell cycle, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Tubulin Interaction and Microtubule Stabilization

A significant anticancer mechanism of certain cinnamic acid hydrazide derivatives is their interaction with tubulin, the fundamental protein component of microtubules. These derivatives can act as microtubule-stabilizing agents. mdpi.com By binding to tubulin, they promote its polymerization into microtubules and stabilize the existing microtubule structures. This stabilization disrupts the dynamic instability of microtubules, which is essential for various cellular functions, particularly cell division.

The stabilized microtubules are unable to undergo the necessary cycles of polymerization and depolymerization required for the formation and function of the mitotic spindle. This interference with microtubule dynamics leads to the arrest of cancer cells in the mitotic phase of the cell cycle, ultimately triggering apoptosis or programmed cell death.

Cell Cycle Modulation, including G2/M Phase Stagnation

The interaction of cinnamic acid hydrazide derivatives with tubulin and the subsequent stabilization of microtubules directly impact the progression of the cell cycle. A key consequence of this action is the arrest of cancer cells in the G2/M phase. mdpi.com The G2 phase is the final preparatory stage before cell division, and the M phase (mitosis) is when the cell divides.

By disrupting microtubule dynamics, these compounds activate the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. The persistent stabilization of microtubules prevents the satisfaction of this checkpoint, leading to a prolonged arrest in the G2/M phase. This cell cycle stagnation prevents the cancer cells from dividing and proliferating, ultimately leading to their demise. Studies have shown that treatment with these derivatives can significantly increase the percentage of cancer cells in the G2/M phase.

Table 1: Antiproliferative Activity of Cinnamic Acid Hydrazide Derivative I23

| Cell Line | IC50 (µM) |

| A549 (Human lung carcinoma) | 5.99 |

| PC-3 (Human prostate cancer) | 4.17 |

| HepG2 (Human liver cancer) | 3.36 |

Apoptosis Induction Pathways

Cinnamic acid hydrazide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through various molecular pathways. One of the primary mechanisms involves the activation of caspase enzymes, which are crucial executioners of the apoptotic process. Studies have demonstrated that these compounds can trigger the intrinsic apoptosis pathway, which is initiated by cellular stress and mitochondrial dysfunction nih.gov. This pathway involves the release of pro-apoptotic proteins like cytochrome C from the mitochondria, which then activates caspase-9 nih.gov. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the breakdown of cellular components and cell death nih.govresearchgate.net.

Furthermore, the pro-apoptotic activity of these derivatives is linked to their ability to regulate the expression of key proteins in the Bcl-2 family. Research indicates that treatment with cinnamic acid derivatives can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 researchgate.netresearchgate.net. This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, facilitating the release of cytochrome C and promoting apoptosis. Some derivatives have also been found to induce apoptosis through irreversible DNA damage, which can halt the cell cycle and trigger cell death pathways nih.gov. Flow cytometry analysis has shown that treatment with these compounds can lead to an increased frequency of hypodiploid cells, a characteristic feature of apoptosis nih.gov.

The table below summarizes the effects of select cinnamic acid derivatives on key apoptosis-related proteins.

| Compound/Derivative | Cell Line | Effect | Pathway Implication |

| Cinnamic Acid | Hepatocellular Carcinoma (Hep3B) | Upregulated Bax, Caspase-3, Caspase-8; Downregulated Bcl-2 researchgate.net | Intrinsic & Extrinsic Pathways |

| Compound 11 (2-thiohydantoin hybrid) | Breast Cancer (MCF-7) | Increased Caspase-9 expression nih.gov | Intrinsic Pathway |

| Cinnamic Acid | Nasopharyngeal Carcinoma (CNE2) | Increased Bax, P53, Caspase-3; Decreased Bcl-2 researchgate.net | Intrinsic Pathway |

| Compound I23 (N-cinnamoyl-N'-(substituted)acryloyl hydrazide) | Liver Cancer (HepG2) | Significant induction of apoptosis nih.gov | General Apoptosis Induction |

Disruption of Cancer Cell Migration

The metastatic spread of cancer is a major cause of mortality, and the inhibition of cancer cell migration is a key therapeutic goal. Cinnamic acid hydrazide derivatives have demonstrated the ability to interfere with this process. Research using wound healing assays, a common method to study cell migration, has shown that these compounds can effectively reduce the migration rate of cancer cells in a dose-dependent manner researchgate.netnih.gov.

For instance, the N-cinnamoyl-N'-(substituted)acryloyl hydrazide derivative, compound I23, was found to decrease the migration rates of A549 lung cancer cells nih.gov. Similarly, other derivatives have shown potent activity in suppressing the migration of HepG2 liver cancer cells researchgate.net and B16-F10 melanoma cells mdpi.com. The mechanism underlying this activity is linked to the disruption of the cellular cytoskeleton. Since agents that target tubulin, a key component of the cytoskeleton, are known to interfere with cell migration, it is suggested that the anti-migratory effects of some cinnamic acid hydrazides stem from their ability to interact with and stabilize microtubules nih.gov. This stabilization disrupts the dynamic nature of the cytoskeleton required for cell movement. In addition to migration, studies have also shown a decrease in cancer cell invasion and adhesion upon treatment with certain derivatives, further confirming their antimetastatic potential mdpi.com.

The following table presents data on the inhibition of cancer cell migration by specific cinnamic acid derivatives.

| Compound/Derivative | Cell Line | Assay | Key Finding |

| Compound I23 | Lung Cancer (A549) | Wound Healing Assay | Decreased migration rate from 12.5% (control) to 8.90% (3 µM) and 6.10% (6 µM) after 12h nih.gov |

| Compound B5 (Curcumin Analog) | Liver Cancer (HepG2) | Wound Healing Assay | Strong potential to suppress cell migration in a dose- and time-dependent manner researchgate.net |

| Compound 42a | Melanoma (B16-F10) | Migration Assay | Most effective derivative, with cell migration suppression of 86% compared to control mdpi.com |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins mdpi.comresearchgate.net. The overexpression of certain HDACs is linked to the development of various cancers, making them an important therapeutic target mdpi.com. Cinnamic acid derivatives, particularly those containing a hydroxamic acid or a hydrazide moiety, have emerged as potent HDAC inhibitors (HDACi) researchgate.netnih.govnih.gov.

The mechanism of HDAC inhibition by these compounds involves a key structural feature: a zinc-binding group (ZBG) that chelates the zinc ion within the catalytic pocket of the HDAC enzyme nih.gov. While hydroxamic acids have been a common ZBG in many HDAC inhibitors, the hydrazide moiety has been identified as a promising alternative researchgate.netnih.gov. Hydrazide-based inhibitors are being developed as a new generation of HDACi, in part because they may avoid some of the metabolic inactivation pathways that affect hydroxamate-containing compounds nih.gov. By inhibiting HDACs, these cinnamic acid derivatives cause hyperacetylation of histone proteins, which alters chromatin structure and leads to the expression of tumor suppressor genes. They can also affect non-histone proteins involved in critical cellular processes like the cell cycle and apoptosis, contributing to their anticancer effects researchgate.netmdpi.com. For example, inhibition of HDAC6 can lead to the hyperacetylation of Hsp90, disrupting its chaperone function which is vital for the stability of many oncoproteins nih.gov.

Antioxidant Activity Mechanisms

Free Radical Scavenging Capabilities via DPPH and ABTS Assays

Cinnamic acid hydrazide derivatives are recognized for their antioxidant properties, which are often evaluated by their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used for this purpose mdpi.comnih.gov. The DPPH radical is a stable, deep violet-colored free radical that becomes colorless or pale yellow upon accepting an electron or hydrogen atom from an antioxidant compound mdpi.com. The degree of color change, measured spectrophotometrically, is proportional to the radical scavenging activity of the tested compound nih.govmdpi.com.

The mechanism of scavenging involves the donation of a hydrogen atom from the antioxidant molecule to the DPPH radical, thus neutralizing it mdpi.com. Phenolic hydroxyl groups on the benzene (B151609) ring of cinnamic acid derivatives are crucial for this activity spkx.net.cn. Similarly, the ABTS assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). Numerous studies have demonstrated that various cinnamic acid derivatives exhibit moderate to strong scavenging activity in both DPPH and ABTS assays, indicating their potential to neutralize harmful free radicals mdpi.com.

The table below shows the antioxidant activity of several cinnamic acid derivatives as measured by radical scavenging assays.

| Derivative Type | Assay | Activity Level at 100 µM | Reference |

| Phenyl-substituted Cinnamic Acids | DPPH | Medium interaction (30–48%) | mdpi.com |

| Phenyl-substituted Cinnamic Acids | ABTS | Moderate reduction (24–83%) | mdpi.com |

| Phenyl-substituted Cinnamic Acids | Hydroxyl Radical | Strong scavenging (72–100%) | mdpi.com |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage and contributing to various diseases. Cinnamic acid derivatives have been shown to effectively inhibit this process mdpi.comnih.govspkx.net.cn. The antioxidant activity in this context is often evaluated by measuring the inhibition of lipid peroxidation in biological models, such as rat liver microsomes, or by using assays that mimic this process, like the linoleic acid peroxidation assay mdpi.comnih.gov.

The mechanism involves the antioxidant compound acting as a chain-breaking antioxidant. It donates a hydrogen atom to the lipid peroxyl radicals, terminating the chain reaction of peroxidation nih.gov. This prevents the propagation of damage to lipid membranes. Studies have shown that derivatives with phenolic hydroxyl groups and certain substitutions on the phenyl ring, particularly those that increase lipophilicity, exhibit remarkable activity in preventing lipid peroxidation mdpi.comnih.gov. For example, derivatives containing a 3,5-di-tert-butyl group have been noted to greatly enhance protection against lipid peroxidation mdpi.com. The inhibition of lipid peroxidation is often concentration-dependent, with higher concentrations of the derivatives leading to greater protective effects mdpi.comspkx.net.cn.

Modulation of Oxidative Stress Pathways

Beyond direct free radical scavenging, cinnamic acid derivatives can exert their antioxidant effects by modulating cellular signaling pathways involved in oxidative stress mdpi.comnih.gov. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Cinnamic acid derivatives can help restore this balance by influencing key regulatory pathways.

Research has shown that these compounds can down-regulate pro-inflammatory and oxidative stress signaling pathways such as the NF-κB and ASK1/MAPK pathways nih.gov. For instance, in a study on acute pancreatitis, cinnamic acid nanoparticles were found to alleviate pancreatic oxidative damage by down-regulating these specific pathways nih.gov. By modulating these redox-sensitive signal transduction pathways, the derivatives can reduce the production of inflammatory mediators and decrease cellular injury. Furthermore, some derivatives indirectly enhance the body's endogenous antioxidant defenses by increasing the expression of antioxidant enzymes, which helps to mitigate the damaging effects of ROS nih.gov. This modulation of complex cellular pathways highlights a more sophisticated mechanism of antioxidant action than simple radical scavenging alone.

Enzyme Inhibition Studies

Cinnamic acid hydrazide and its derivatives have been the subject of numerous studies to understand their interaction with various enzymes, revealing potential therapeutic applications. These investigations have focused on the inhibitory effects of these compounds on enzymes implicated in inflammation and metabolic disorders.

Cinnamic acid derivatives have been identified as noteworthy inhibitors of lipoxygenase (LOX), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX is a key mechanism for the anti-inflammatory properties of these compounds.

Research into novel hybrids of cinnamic acid and 1,2,4-triazole, which are synthesized from cinnamic acid hydrazides, has demonstrated significant lipoxygenase inhibitory activity. In one study, a series of these hybrid molecules were evaluated for their ability to inhibit soybean lipoxygenase. Several compounds within this series showed potent inhibition, with IC50 values in the low micromolar range. For instance, compounds 4b and 4g were identified as the most potent inhibitors with an IC50 of 4.5 µM, closely followed by compound 6a with an IC50 of 5.0 µM nih.gov. The synthesis of these hybrids begins with the reaction of a substituted cinnamic acid with hydrazine (B178648) monohydrate to form the crucial cinnamic acid hydrazide intermediate nih.gov.

Further studies on other cinnamic acid derivatives have also highlighted their LOX inhibitory potential. For example, compound 4ii was found to be a highly active inhibitor, and phenyl-substituted cinnamic acids generally showed better inhibitory activity against soybean LOX nih.gov. Another study identified compound 3i as a potent LOX inhibitor with an IC50 value of 7.4 µM, and molecular docking studies suggested that its inhibitory action is governed by allosteric interactions mdpi.com. The antioxidant properties of these derivatives are believed to support their LOX inhibitory activities, as lipoxygenation is a process that involves a carbon-centered radical nih.gov.

Table 1: Lipoxygenase (LOX) Inhibitory Activity of Cinnamic Acid Derivatives

| Compound | IC50 (µM) |

|---|---|

| 4b | 4.5 |

| 4g | 4.5 |

| 6a | 5.0 |

| 3i | 7.4 |

Data sourced from studies on cinnamic acid hybrids and derivatives.

Investigations into the enzymatic inhibition by cinnamic acid hydrazide derivatives have extended to purinergic signaling enzymes such as ATPase and ectonucleoside triphosphate diphosphohydrolase (ENTPDase). These enzymes are involved in cellular signal coordination and are considered therapeutic targets for metabolic stress disorders.

A study focused on the cinnamic acid derivative KAD-7 (N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide) explored its inhibitory effects on ATPase and ENTPDase in the context of oxidative hepatic injury. In an experimental model of hepatic damage, there was a notable increase in ATPase activity and a significant decrease in ENTPDase activity. Treatment with KAD-7 led to a reduction in the elevated ATPase activity. Molecular modeling predicted that KAD-7 has a strong affinity for both ATPase and ENTPDase, with binding affinities of -7.1 kcal/mol and -7.4 kcal/mol, respectively. These findings suggest that KAD-7 has the potential to act as a dual inhibitor for both of these enzymes, which could be beneficial in protecting the liver from damage by modulating purinergic actions and reducing oxidative stress.

Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes, and its overactivity can lead to tissue degradation. Cinnamic acid derivatives have been investigated as potential inhibitors of this enzyme.

Studies on compounds isolated from the rhizomes of Cimicifuga racemosa have demonstrated dose-dependent inhibition of HNE activity. Among the cinnamic acid derivatives identified, fukinolic acid was a particularly potent inhibitor with an IC50 of 0.23 µM. Other related compounds also showed significant inhibitory activity, including cimicifugic acid A (IC50 = 2.2 µM), cimicifugic acid B (IC50 = 11.4 µM), and cimicifugic acid F (IC50 = 18 µM) nih.govresearchgate.net. Caffeic acid was found to have an IC50 of 93 µM, while cimicifugic acid E was a very weak inhibitor nih.govresearchgate.net. Further research led to the design of bornyl (3,4,5-trihydroxy)-cinnamate , which exhibited an IC50 value three times lower than that of similar compounds, highlighting the potential for developing optimized HNE inhibitors from cinnamic acid derivatives nih.govresearchgate.net.

Table 2: Human Neutrophil Elastase (HNE) Inhibitory Activity of Cinnamic Acid Derivatives

| Compound | IC50 (µM) |

|---|---|

| Fukinolic acid | 0.23 |

| Cimicifugic acid A | 2.2 |

| Cimicifugic acid B | 11.4 |

| Cimicifugic acid F | 18 |

| Caffeic acid | 93 |

Data sourced from studies on derivatives isolated from Cimicifuga racemosa.

Other Mechanistic Investigations

Beyond direct enzyme inhibition, the biological activities of cinnamic acid hydrazide derivatives are understood through broader mechanistic pathways related to metabolic and inflammatory conditions.

Cinnamic acid and its derivatives have been shown to possess antidiabetic properties through various mechanisms that affect glucose and insulin (B600854) regulation. These compounds can enhance glucose tolerance and stimulate insulin secretion nih.govnih.gov.

One of the key mechanisms is the stimulation of glucose-induced insulin secretion from pancreatic β-cells nih.govnih.gov. While cinnamic acid may not affect insulin secretion at basal glucose levels, it has been shown to enhance it in a concentration-dependent manner under high glucose conditions nih.gov. This suggests a potential benefit in diabetic conditions where the insulin secretion response to glucose is impaired. Oral administration of cinnamic acid has been demonstrated to improve glucose tolerance in diabetic animal models nih.govnih.gov.

Other antidiabetic actions of cinnamic acid derivatives include the enhancement of glucose uptake and the inhibition of hepatic gluconeogenesis nih.govresearchgate.net. Some derivatives have also been found to inhibit α-glucosidase, an enzyme that breaks down carbohydrates, thereby delaying glucose absorption researchgate.net. The collective findings indicate that cinnamic acid and its derivatives act through multiple pathways to exert their antidiabetic effects nih.govresearchgate.net.

The anti-inflammatory effects of cinnamic acid derivatives are well-documented and are attributed to their ability to modulate key inflammatory pathways. A primary mechanism is the suppression of pro-inflammatory cytokines.

Studies have shown that cinnamic acid derivatives can block the over-expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) nih.govresearchgate.net. For example, a novel symmetric cinnamic derivative, 6h , displayed remarkable in vitro inhibitory activity, reducing IL-6 and TNF-α by 85.9% and 65.7%, respectively nih.gov.

The anti-inflammatory action of these compounds is also linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway researchgate.net. Furthermore, some research suggests that the anti-inflammatory effects may be mediated by the downregulation of the TNF-α gene. These mechanisms collectively contribute to the attenuation of inflammatory responses, as demonstrated in models of acute lung injury nih.gov.

Hepatoprotective Mechanisms

Research into the hepatoprotective mechanisms of cinnamic acid hydrazide derivatives indicates that their beneficial effects are multifaceted, primarily involving the preservation of hepatocellular function, reduction of oxidative stress, and modulation of inflammatory and apoptotic pathways. Studies using various models of liver injury have demonstrated the ability of these compounds to mitigate damage and maintain the liver's biosynthetic capacity.

Preservation of Hepatocellular Integrity and Function

In a key preclinical study, two cinnamic acid derivatives, LQM717 and LQM755, were evaluated for their hepatoprotective effects in a rat model of acute liver injury induced by carbon tetrachloride (CCl4). The administration of CCl4 led to significant increases in serum levels of key liver enzymes, indicating substantial hepatocellular damage. However, pretreatment with LQM717 and LQM755 offered considerable protection. researchgate.netmdpi.comnih.govnih.gov

Notably, LQM755 provided partial protection against the elevation of alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP) and completely prevented the rise in gamma-glutamyl transferase (GGT), as well as total and direct bilirubin. researchgate.netmdpi.comnih.gov Furthermore, LQM755 completely prevented the reduction in serum albumin, a marker of the liver's synthetic function, while LQM717 offered partial prevention. researchgate.netnih.gov Both compounds were also found to partially prevent the depletion of liver glycogen, suggesting they help preserve the liver's energy stores and biosynthetic capabilities during acute toxic injury. researchgate.netmdpi.comnih.gov

Macroscopic and microscopic examinations of the liver tissue corroborated these biochemical findings. Livers from animals pretreated with LQM717 or LQM755 showed reduced inflammation, necrosis, and steatosis compared to the CCl4-only group. researchgate.netmdpi.comnih.gov

Interactive Data Table: Effect of LQM717 and LQM755 on Liver Function Parameters in CCl4-Induced Injury

| Parameter | CCl4-Injured Group (Effect) | LQM717 Pretreatment (Outcome) | LQM755 Pretreatment (Outcome) |

|---|---|---|---|

| Alanine Aminotransferase (ALT) | Significant Increase | Partial Protection | Partial Protection researchgate.netnih.gov |

| Alkaline Phosphatase (ALP) | Significant Increase | Partial Protection | Partial Protection researchgate.netnih.gov |

| Gamma-Glutamyl Transferase (GGT) | Significant Increase | - | Complete Prevention of Elevation researchgate.netnih.gov |

| Total and Direct Bilirubin | Significant Increase | - | Complete Prevention of Elevation researchgate.netnih.gov |

| Serum Albumin | Decreased | Partial Prevention of Reduction | Complete Prevention of Reduction researchgate.netnih.gov |

| Liver Glycogen | Decreased | Partial Prevention of Depletion | Partial Prevention of Depletion researchgate.netnih.gov |

Antioxidant and Anti-inflammatory Mechanisms

While the aforementioned study highlights the functional outcomes, other research focusing on the parent compound, cinnamic acid, provides deeper insight into the underlying molecular mechanisms, which are likely shared by its derivatives. A study on high-fat diet (HFD)-induced liver injury demonstrated that cinnamic acid exerts potent antioxidant and anti-inflammatory effects, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.gov

The protective mechanisms identified include:

Mitigation of Oxidative Stress: Cinnamic acid was found to reduce levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, while simultaneously enhancing the levels of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). mdpi.comnih.gov

Suppression of Inflammation: The compound effectively suppressed key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov

Reduction of Apoptosis: Treatment with cinnamic acid led to a decrease in hepatic apoptosis by increasing the expression of the anti-apoptotic protein Bcl2 and reducing the levels of the pro-apoptotic proteins Bax and caspase-3. mdpi.comnih.gov

Modulation of Lipogenesis: The compound also downregulated lipogenic factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP1), Fatty Acid Synthase (FAS), and Acetyl-CoA Carboxylase 1 (ACC-1). mdpi.com

The Nrf2-dependency of these protective effects was confirmed when the benefits of cinnamic acid were abolished by co-treatment with a selective Nrf2 inhibitor. mdpi.comnih.gov These findings suggest that a central mechanism for the hepatoprotective action of the broader class of cinnamic acid compounds is the enhancement of endogenous antioxidant defenses through Nrf2 activation. mdpi.comnih.gov

Interactive Data Table: Mechanistic Effects of Cinnamic Acid in HFD-Induced Liver Injury

| Mechanism | Marker/Pathway | Observed Effect of Cinnamic Acid Treatment |

|---|---|---|

| Oxidative Stress | Malondialdehyde (MDA) | Reduced mdpi.comnih.gov |

| Superoxide Dismutase (SOD) | Enhanced mdpi.comnih.gov | |

| Glutathione (GSH) | Enhanced mdpi.comnih.gov | |

| Inflammation | Tumor Necrosis Factor-α (TNF-α) | Suppressed mdpi.comnih.gov |

| Interleukin-6 (IL-6) | Suppressed mdpi.comnih.gov | |

| Nuclear Factor-κB (NF-κB) | Suppressed mdpi.comnih.gov | |

| Apoptosis | Bcl2 (Anti-apoptotic) | Increased mdpi.comnih.gov |

| Bax (Pro-apoptotic) | Reduced mdpi.comnih.gov | |

| Caspase-3 | Reduced mdpi.comnih.gov | |

| Signaling Pathway | Nrf2 | Increased mRNA and Nuclear Translocation mdpi.comnih.gov |

Structure Activity Relationship Sar and Computational Studies of Cinnamic Acid Hydrazide Derivatives

Elucidation of Key Structural Elements Influencing Biological Potency

SAR studies on cinnamic acid hydrazide derivatives have identified several key structural features that are crucial for their biological potency. The core structure, consisting of a cinnamoyl moiety linked to a hydrazide group, serves as a versatile scaffold that can be modified at various positions to modulate activity.

Key findings from SAR analyses include:

The Cinnamoyl Moiety: The α,β-unsaturated carbonyl system within the cinnamoyl group is often a critical pharmacophore. researchgate.net The aromatic ring of this moiety is a prime site for substitution. The nature, position, and number of substituents on this phenyl ring can dramatically alter the biological activity. For instance, in a series of N-cinnamoyl-N'-(substituted)acryloyl hydrazide derivatives designed as antiproliferative agents, substitutions on the cinnamoyl phenyl ring significantly impacted cytotoxicity against cancer cell lines. nih.gov

The Hydrazide Linker: The diacylhydrazine functional group provides a specific conformational arrangement and hydrogen bonding capability, which is often essential for interaction with biological targets. nih.gov

The Acyl Group Substitution: Modifications on the second acyl group attached to the hydrazide nitrogen (creating diacylhydrazide derivatives) are a major determinant of potency. For example, studies have shown that replacing a phenyl ring with a furan ring or introducing different substituents on an acryloyl moiety can lead to substantial changes in antiproliferative activity. nih.gov In one study, a derivative (Compound I₂₃ ) featuring a 3,4,5-trimethoxyphenyl group on the second acryloyl moiety exhibited the most potent antiproliferative activity against several cancer cell lines. nih.govsemanticscholar.org

The general SAR for a series of antiproliferative diacylhydrazine-functionalized cinnamic acid derivatives is summarized below.

| Compound ID | Cinnamoyl Ring Substitution | Second Acryloyl Ring Substitution | Antiproliferative Activity (IC₅₀ in µM) against HepG2 cells nih.gov |

| I₅ | Unsubstituted | 4-(trifluoromethyl)phenyl | 7.91 |

| I₇ | Unsubstituted | 2-fluorophenyl | 6.84 |

| I₉ | Unsubstituted | 2-furanyl | 4.75 |

| I₁₄ | Unsubstituted | 3,4,5-trimethoxyphenyl | 3.42 |

| I₂₃ | 3,4,5-trimethoxyphenyl | Unsubstituted | 3.36 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis provides a quantitative correlation between the chemical structures of cinnamic acid hydrazide derivatives and their biological activities. By developing mathematical models, QSAR studies help to predict the activity of novel compounds and highlight the most important physicochemical properties for potency.

In a study of cinnamic acid derivatives with antimalarial activity against Plasmodium falciparum, a 3D-QSAR model was developed. asianpubs.org The model demonstrated good statistical significance (r > 0.83) and predictive power (predictive r² > 0.61). asianpubs.org The key descriptors identified in the model were:

Energy of the Lowest Unoccupied Molecular Orbital (LUMO): This electronic descriptor indicates that the electron-accepting capability of the molecule is a factor in its biological mechanism.

Principal Moment of Inertia of x-component: This spatial descriptor relates to the mass distribution and shape of the molecule.

Similarly, 3D-QSAR models (CoMFA and CoMSIA) were successfully applied to a series of 1,3,4-oxadiazole–cinnamic acid hybrids to predict their nematicidal activity. acs.org These validated models guided the design of new, more potent derivatives, demonstrating the practical utility of QSAR in lead optimization. acs.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to visualize and analyze the interactions between cinnamic acid hydrazide derivatives (the ligands) and their biological targets at an atomic level.

Docking studies have been instrumental in proposing binding modes for cinnamic acid hydrazide derivatives with various biological targets, including tubulin and different enzymes.

Interaction with Tubulin: Several cinnamic acid hydrazide derivatives have been identified as potential anticancer agents that target the protein tubulin. nih.gov Molecular docking of a highly active compound, I₂₃ , into the paclitaxel binding site of tubulin (PDB code: 5syf) revealed that the molecule fits well within the active pocket. The analysis showed potential interactions with key amino acid residues, including Leu217, Leu227, His229, Leu230, Ala233, Phe272, Arg320, Pro360, and Ser374. nih.gov These interactions help to stabilize the compound within the binding site, leading to the promotion of tubulin assembly and disruption of microtubule dynamics. nih.govnih.gov

Interaction with Enzyme Active Sites:

Soybean Lipoxygenase (LOX): As potential anti-inflammatory agents, cinnamic acid-1,2,4-triazole hybrids (derived from cinnamohydrazide) were docked into the active site of soybean lipoxygenase. The most potent compound, 4g , formed hydrophobic interactions with Val126, Tyr525, Lys526, Arg533, and Trp772, and a π-cation interaction with Lys526. mdpi.comresearchgate.net

ATPase and ENTPDase: A cinnamic acid hydrazone derivative, KAD-7, was docked against ATPase and ENTPDase to explore its protective effects against oxidative stress. KAD-7 was found to interact with key residues such as Gln85, Leu327, Leu351, and Glu352 in the ATPase binding site. nih.gov

H. pylori Protein: In a search for new anti-H. pylori agents, a cinnamic acid derivative was docked into the binding pocket of a target protein, where it formed hydrogen bonds with LYS-168, GLU-79, and HIS-81. mdpi.com

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A more negative score typically indicates a stronger and more stable interaction between the ligand and its target.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Cinnamic acid-triazole hybrid (4g ) | Soybean Lipoxygenase | -9.2 researchgate.netnih.gov |

| Cinnamic acid hydrazone (KAD-7 ) | ATPase | -7.1 nih.gov |

| Cinnamic acid hydrazone (KAD-7 ) | ENTPDase | -7.4 nih.gov |

| Caffeic acid derivative (12 ) | SERCA2a | -8.15 acs.org |

These predictions are valuable for ranking potential drug candidates and prioritizing them for synthesis and biological evaluation. For instance, the predicted high binding affinity of compound 4g for lipoxygenase (-9.2 kcal/mol) correlated well with its potent inhibitory activity observed in vitro (IC₅₀ = 4.5 μM). nih.gov

Density Functional Theory (DFT) Calculations for Reactivity and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For cinnamic acid hydrazide derivatives, DFT calculations provide insights into properties that are difficult to measure experimentally.

Studies on hydrazone derivatives have used DFT to:

Optimize Molecular Geometry: Calculations determine the most stable three-dimensional conformation of the molecules. mdpi.com

Analyze Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. dergipark.org.tr

Calculate Global Reactivity Descriptors: Based on HOMO and LUMO energies, parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated. These descriptors help in understanding the kinetic stability and reactivity of the compounds. dergipark.org.trresearchgate.net

Map Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding non-covalent interactions, such as hydrogen bonding, with biological targets.

For a series of nicotinic acid benzylidenehydrazide derivatives, DFT calculations showed that stability was influenced by both inductive and mesomeric electronic effects from different substituents. dergipark.org.tr The analysis of chemical hardness values indicated that the most stable isomers were also the hardest (larger HOMO-LUMO gap) and therefore less reactive. dergipark.org.tr

In Silico Predictions of Pharmacokinetic Profiles

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME predictions offer a rapid and cost-effective way to screen derivatives for potential liabilities early in the drug discovery process.

In silico studies on cinnamic acid hydrazide and related derivatives have predicted several key properties:

Absorption: Parameters like human intestinal absorption (HIA) and permeability through Caco-2 cells are calculated. Many hydrazone derivatives are predicted to have good intestinal absorption rates. mdpi.com

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding. For instance, the antiproliferative compound I₂₃ was predicted to be active in BBB penetration. nih.gov

Metabolism: The potential for the compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a critical prediction. Some hydrazide derivatives were predicted to be metabolized by or inhibit specific CYP isoforms like CYP3A4, CYP1A2, and CYP2C9. mdpi.com

Drug-Likeness: Compounds are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five, the Pfizer rule, and the Golden Triangle rule. The derivative KAD-7 was reported to meet all drug-likeness parameters, while compound I₂₃ also satisfied multiple drug-likeness rules. nih.govnih.gov

One comprehensive in silico study of hydrazide derivatives showed intestinal absorption rates between 65% and 93% and acceptable volumes of distribution. mdpi.com Such predictions are vital for filtering out compounds with poor pharmacokinetic profiles, allowing researchers to focus on candidates with a higher probability of success in later-stage development.

Applications in Materials Science and Coordination Chemistry

Development of New Polymers and Hybrid Materials

Cinnamic acid and its derivatives are recognized for their potential in polymer science. rsc.org The presence of reactive groups allows for their incorporation into polymer backbones or as pendant groups, imparting specific properties to the resulting materials. researchgate.net Hydrazide compounds, in particular, are utilized in the plastics industry to improve polymer performance. e3s-conferences.org

Derivatives of cinnamic acid hydrazide have been investigated for their role in creating new polymers. For instance, a series of N-cinnamoyl-N′-(substituted)acryloyl hydrazide derivatives have been synthesized from cinnamic acid as a raw material. nih.gov These compounds represent a class of olefin polymer materials with potential applications in advanced materials science. nih.gov

Furthermore, hydrocinnamic acid derivatives containing dihydrazide functionalities have been synthesized and blended with poly(L-lactide) (PLLA). e3s-conferences.org These derivatives act as heterogeneous nucleating agents, significantly enhancing the crystallization of the PLLA resin. e3s-conferences.org This demonstrates the utility of cinnamic acid hydrazide-related structures in modifying the properties of biodegradable polymers.

The development of new polymers from cinnamic acid derivatives opens up possibilities for their use in biomedical applications. researchgate.net Polymers based on or incorporating these compounds can be designed to have specific properties, such as biocompatibility and biodegradability, which are crucial for medical devices. The ability to tune the chemical structure of these polymers allows for the creation of materials for applications like drug delivery systems and shape-memory materials. rsc.orgresearchgate.net

Coordination Chemistry of Cinnamic Acid Hydrazide Complexes

The hydrazide group in cinnamic acid hydrazide is an excellent coordinating site for metal ions. This has led to extensive research into the coordination chemistry of its complexes, exploring their formation, structural properties, and potential applications.

Cinnamic acid hydrazide and its derivatives act as ligands, forming stable complexes with a variety of transition metal ions. researchgate.netjocpr.com These hydrazone complexes are of significant interest due to their diverse coordination modes and resulting geometries, which can include square planar, octahedral, and tetrahedral arrangements. researchgate.net

The ligand can coordinate to metal ions in different ways, often through the azomethine nitrogen and amide oxygen atoms in a bidentate fashion. eurjchem.com The formation of these metal complexes is confirmed through various analytical techniques, including elemental analysis, infrared spectroscopy, and magnetic susceptibility measurements. researchgate.net For example, in the synthesis of metal complexes with a modified nicotinic acid hydrazide, the ligand was found to chelate to iron(II) and manganese(II) ions. eurjchem.com Similarly, studies on hydrazones derived from other acid hydrazides have shown the formation of stable complexes with Cu(II) and Ni(II). researchgate.net

The properties of the resulting metal complexes are influenced by both the metal ion and the specific structure of the cinnamic acid hydrazide derivative. These complexes can exhibit interesting magnetic and electronic properties. researchgate.net

The metal complexes of cinnamic acid hydrazide and its derivatives have shown potential in catalytic applications. The coordinated metal ion can act as a catalytic center, facilitating various chemical transformations.

For instance, a method for the catalytic synthesis of cinnamic acid itself involves a solid-supported palladium(II) complex that catalyzes the Mizoroki-Heck coupling reaction. google.com This highlights the role of metal complexes in reactions involving cinnamic acid structures. Another example is the hydrogenation of unsaturated carboxylic acids, including trans-cinnamic acid, using hydrazine (B178648) hydrate (B1144303) in the presence of a nickel catalyst. google.com While this reaction focuses on the modification of cinnamic acid, it underscores the catalytic activity associated with metal-hydrazine systems.

The development of novel hydrazone complexes continues to be an active area of research, with the aim of designing efficient and selective catalysts for a range of organic reactions. researchgate.net

Analytical Methodologies for Cinnamic Acid Hydrazide Detection and Quantification

Spectrophotometric and Colorimetric Assays for Hydrazide Moieties

Spectrophotometric and colorimetric methods offer simple, rapid, and cost-effective means for the determination of compounds containing hydrazide groups. pageplace.decdc.gov These assays are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. mdpi.comscholarsresearchlibrary.com

One common approach involves the reaction of the hydrazide moiety with specific reagents to form a chromogen. For instance, p-dimethylaminobenzaldehyde is a well-known reagent that reacts with hydrazides in an acidic medium to form a yellow-colored azine derivative, which can be quantified by measuring its absorbance. scholarsresearchlibrary.comnih.gov This reaction forms the basis for many established methods for hydrazine (B178648) and its derivatives. mdpi.comosha.gov

Another established method for the determination of hydrazides is the use of trinitrobenzenesulfonic acid (TNBS). nih.govresearchgate.net The reaction between TNBS and hydrazides at an appropriate pH results in the formation of a distinctively colored product. Different chromogens can be produced from the reaction of hydrazine (λmax = 570 nm) and hydrazides (λmax = 385 and 500 nm), allowing for their simultaneous determination. nih.govresearchgate.net The intensity of the color, measured spectrophotometrically, correlates with the amount of hydrazide present in the sample. nih.govresearchgate.net

These methods are advantageous due to their simplicity and the wide availability of UV-Vis spectrophotometers. However, they may be susceptible to interference from other compounds present in the sample matrix that can react with the colorimetric reagent. nih.gov

Table 1: Spectrophotometric Methods for Hydrazide Determination

| Reagent | Principle | Wavelength (λmax) | Application Notes |

|---|---|---|---|

| p-Dimethylaminobenzaldehyde | Forms a yellow-colored azine derivative (Schiff base) with the hydrazide group in an acidic medium. mdpi.comtandfonline.com | ~458 nm nih.gov | Widely used for hydrazine and its derivatives; provides a stable colored product. scholarsresearchlibrary.comnih.gov |

Chromatographic Techniques

Chromatographic techniques are powerful tools for the separation, identification, and quantification of cinnamic acid hydrazide, offering high resolution and sensitivity. cdc.gov These methods are particularly useful for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of cinnamic acid and its derivatives. nih.govjkom.org For the analysis of cinnamic acid hydrazide, a reversed-phase HPLC method is typically employed, using a C18 column. nih.govrsc.org

The mobile phase composition is a critical parameter that is optimized to achieve good separation. A typical mobile phase might consist of a mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 2% glacial acetic acid). nih.govrsc.org Detection is commonly performed using a UV detector, as the cinnamoyl group provides strong UV absorbance. rsc.orgresearchgate.net For instance, cinnamic acid and its derivatives are often detected at wavelengths around 280 nm or 292 nm. jkom.orgrsc.org The retention time of the compound under specific chromatographic conditions is used for identification, while the peak area is used for quantification against a calibration curve. researchgate.netnih.gov

The method's validation typically includes assessments of linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). scholarsresearchlibrary.comrsc.org For example, an HPLC method for cinnamaldehyde (B126680) and its metabolite, cinnamic acid, demonstrated linearity over a plasma concentration range of 0.001 to 1 µg/mL with a lower limit of quantification of 1.0 ng/mL for both analytes. rsc.org

Table 2: Example HPLC Parameters for Cinnamic Acid Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 | nih.govrsc.org |

| Mobile Phase | Methanol: Acetonitrile: 2% Glacial Acetic Acid (20:50:30, v/v) | rsc.org |

| Flow Rate | 0.8 - 1.0 mL/min | rsc.orgresearchgate.net |

| Detection | UV at 292 nm | rsc.org |

| Retention Time | ~6-7 minutes (for related compounds) | rsc.org |

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of cinnamic acid hydrazide. cdc.gov However, due to the polarity and relatively low volatility of hydrazides, direct GC analysis can be challenging. researchgate.net Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netnih.gov

For instance, the hydrazide group can be reacted with various reagents to form less polar derivatives. researchgate.net The choice of derivatizing agent is crucial for successful analysis. Once derivatized, the compound can be separated on a suitable capillary column (e.g., Rtx-5Sil MS) and detected using various detectors. acs.org A nitrogen-phosphorus detector (NPD) is particularly sensitive to nitrogen-containing compounds like hydrazide derivatives, offering enhanced selectivity. cdc.gov A flame ionization detector (FID) can also be used. cdc.gov

Coupling chromatographic techniques with Mass Spectrometry (MS) provides a highly sensitive and specific analytical method. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the unequivocal identification and quantification of cinnamic acid hydrazide.

GC-MS combines the separation power of GC with the mass analysis capabilities of MS. nih.govnih.gov After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint for identification. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for trace analysis in complex matrices. nih.govacs.org

LC-MS is also highly suitable for the analysis of cinnamic acid hydrazide. It avoids the need for derivatization to increase volatility, as the analyte is introduced into the mass spectrometer from a liquid phase. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analyte molecules, which are then analyzed by the mass spectrometer. nih.gov

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a key strategy employed in the analysis of hydrazides, including cinnamic acid hydrazide, to improve their analytical properties. nih.govamanote.com The primary goals of derivatization are to increase volatility for GC analysis, enhance thermal stability, and improve chromatographic behavior. researchgate.netnih.gov Furthermore, derivatization can be used to introduce a chromophore or fluorophore into the molecule to enhance detection by UV or fluorescence detectors, respectively, or to improve ionization efficiency for mass spectrometry. nih.gov

For GC analysis, the polar hydrazide group is typically converted into a less polar, more volatile derivative. researchgate.netnih.gov Aldehydes and ketones, such as acetone (B3395972) or benzaldehyde, are common derivatizing agents that react with the hydrazide to form a stable hydrazone. osha.govnih.gov For example, a GC-MS/MS method for hydrazine in prednisolone (B192156) utilized acetone for pre-column derivatization, which reacted rapidly to form a stable product suitable for analysis. nih.gov

In the context of MS, derivatization can be used to increase the molecular weight of the analyte, moving it out of the low-mass interference region, and to produce characteristic fragmentation patterns that aid in structural elucidation. nih.gov Hydrazine-based derivatization reagents themselves can be designed to act as "reactive matrices" in techniques like MALDI-MS, improving sensitivity. nih.gov

Table 3: Common Derivatization Reactions for Hydrazides

| Reagent Type | Product | Purpose | Analytical Technique |

|---|---|---|---|

| Aldehydes/Ketones (e.g., Acetone, Benzaldehyde) osha.govnih.gov | Hydrazone | Increase volatility and thermal stability. researchgate.net | GC, GC-MS |

| ortho-Phthalaldehyde (OPA) nih.gov | Organic Derivative | Forms a stable derivative for extraction and analysis. nih.gov | GC-MS |

Future Directions and Emerging Research Areas for Cinnamic Acid Hydrazide

Exploration of Novel Hybrid Structures and Scaffolds

The inherent biological activities of cinnamic acid and the synthetic versatility of the hydrazide functional group have spurred the development of novel hybrid molecules and scaffolds with enhanced therapeutic properties. By combining the cinnamic acid hydrazide moiety with other pharmacologically active structures, researchers are creating multifunctional molecules with improved efficacy and novel mechanisms of action.

One promising approach involves the synthesis of diacylhydrazine-functionalized cinnamic acid derivatives. A series of N-cinnamoyl-N'-(substituted)acryloyl hydrazide derivatives have been synthesized and evaluated for their potential as microtubule-binding agents in cancer therapy. e3s-conferences.org Notably, some of these compounds exhibited significant antiproliferative activity against various cancer cell lines. e3s-conferences.org

Furthermore, the creation of hybrid structures by coupling cinnamic acid hydrazide with other bioactive scaffolds has yielded compounds with diverse therapeutic potential. For instance, hybrids of cinnamic acid with tryptamine (B22526) and benzylpiperidine have been investigated for their potential in treating Alzheimer's disease by targeting cholinesterases. researchgate.net Similarly, the conjugation of cinnamic acid with quinolinone scaffolds has produced hybrid molecules with promising anticancer activities. researchgate.net The exploration of such hybrid structures opens up new possibilities for developing targeted therapies for a range of diseases.

| Hybrid Scaffold/Structure | Therapeutic Target/Application | Key Findings |

| N-cinnamoyl-N'-(substituted)acryloyl hydrazides | Microtubule stabilization in cancer | Significant antiproliferative activity against A549, PC-3, and HepG2 cancer cell lines. e3s-conferences.org |

| Cinnamic acid-tryptamine hybrids | Alzheimer's disease (Cholinesterase inhibition) | Moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net |

| Cinnamic acid-benzylpiperidine hybrids | Alzheimer's disease (Cholinesterase inhibition) | Potent inhibitory effects against butyrylcholinesterase (BuChE). researchgate.net |